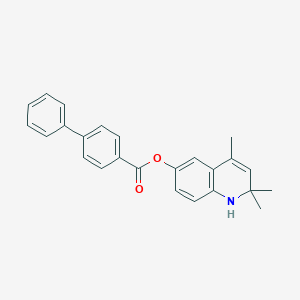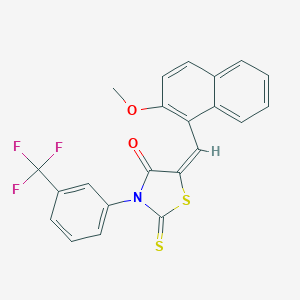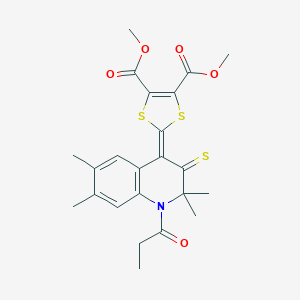![molecular formula C14H14N2O4 B404331 N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE](/img/structure/B404331.png)
N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE typically involves the condensation reaction between 2-Methyl-furan-3-carboxylic acid hydrazide and 3-hydroxy-4-methoxy-benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-furan-3-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.
3-Hydroxy-4-methoxy-benzaldehyde: Another precursor used in the synthesis.
Other hydrazides: Compounds with similar hydrazide functional groups.
Uniqueness
N'-[(E)-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of furan and benzylidene moieties, along with the hydrazide functional group, makes it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27g/mol |
Nombre IUPAC |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-9-11(5-6-20-9)14(18)16-15-8-10-3-4-13(19-2)12(17)7-10/h3-8,17H,1-2H3,(H,16,18)/b15-8+ |
Clave InChI |
DUCAOPRNTQGWOQ-OVCLIPMQSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)O |
SMILES isomérico |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)O |
SMILES canónico |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetramethyl 6-(2-chlorobenzoyl)-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B404248.png)

![8-bromo-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404250.png)
![2-(4-ethoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404253.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B404255.png)
![2,6-Dichlorobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B404256.png)


![N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B404264.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-nitrobenzohydrazide](/img/structure/B404267.png)
![3-[({4-chloro-3-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B404270.png)
![2,4,6-trimethyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B404271.png)
![9-ethyl-3-[({5-nitro-2-methoxyphenyl}imino)methyl]-9H-carbazole](/img/structure/B404273.png)
![4-[(2-bromo-4-methylanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B404274.png)
